molecular formula C8H15ClO B14746938 2,4,4-Trimethylpentanoyl chloride CAS No. 5340-42-1

2,4,4-Trimethylpentanoyl chloride

Cat. No.: B14746938
CAS No.: 5340-42-1
M. Wt: 162.66 g/mol
InChI Key: HXUYLBGYPUIKOF-UHFFFAOYSA-N
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Description

2,4,4-Trimethylpentanoyl chloride is an organic compound with the molecular formula C8H15ClO. It is a derivative of pentanoyl chloride, characterized by the presence of three methyl groups attached to the pentane chain. This compound is used in various chemical reactions and industrial applications due to its reactivity and unique structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,4-Trimethylpentanoyl chloride can be synthesized through the chlorination of 2,4,4-trimethylpentanoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under reflux conditions, where the acid reacts with the chlorinating agent to form the corresponding acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of 2,4,4-trimethylpentanoic acid to a reactor containing the chlorinating agent. The reaction mixture is then heated to the required temperature, and the product is distilled to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions

2,4,4-Trimethylpentanoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Thioesters: Formed by the reaction with thiols.

    2,4,4-Trimethylpentanoic Acid: Formed by hydrolysis.

Mechanism of Action

The mechanism of action of 2,4,4-trimethylpentanoyl chloride primarily involves its reactivity as an acyl chloride. It reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions. For example, in the formation of amides, the compound reacts with amines to form a stable amide bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,4-Trimethylpentanoyl chloride is unique due to the presence of three methyl groups, which influence its reactivity and steric properties. This makes it a valuable reagent in organic synthesis, particularly in the formation of sterically hindered acylated products .

Properties

CAS No.

5340-42-1

Molecular Formula

C8H15ClO

Molecular Weight

162.66 g/mol

IUPAC Name

2,4,4-trimethylpentanoyl chloride

InChI

InChI=1S/C8H15ClO/c1-6(7(9)10)5-8(2,3)4/h6H,5H2,1-4H3

InChI Key

HXUYLBGYPUIKOF-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)C)C(=O)Cl

Origin of Product

United States

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